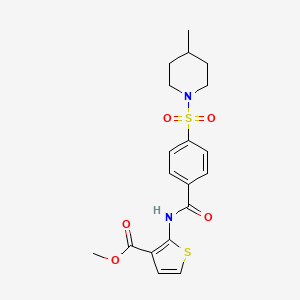

Methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate

CAS No.: 921140-65-0

Cat. No.: VC7244489

Molecular Formula: C19H22N2O5S2

Molecular Weight: 422.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921140-65-0 |

|---|---|

| Molecular Formula | C19H22N2O5S2 |

| Molecular Weight | 422.51 |

| IUPAC Name | methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C19H22N2O5S2/c1-13-7-10-21(11-8-13)28(24,25)15-5-3-14(4-6-15)17(22)20-18-16(9-12-27-18)19(23)26-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,20,22) |

| Standard InChI Key | NAFVJSOISRLLQK-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate is a small-molecule organic compound belonging to the sulfonamide class. Its IUPAC name, methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxylate, reflects its hybrid structure comprising:

-

A thiophene ring substituted at the 2-position with a benzamido group.

-

A 4-methylpiperidine moiety linked via a sulfonyl bridge to the benzamido group.

-

A methyl ester at the 3-position of the thiophene ring.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 921140-65-0 |

| Molecular Formula | |

| Molecular Weight | 422.51 g/mol |

| SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC |

| InChIKey | NAFVJSOISRLLQK-UHFFFAOYSA-N |

The compound’s solubility and stability data remain unspecified in available literature, though its lipophilic nature (evident from the piperidine and thiophene groups) suggests moderate solubility in organic solvents.

Structural Analogues and Derivatives

Comparative analysis with structurally related compounds highlights the impact of substituents on biological activity:

-

Methyl 4,5-dimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate (CAS No. 896615-76-2), which features additional methyl groups on the thiophene ring, exhibits a higher molecular weight (450.6 g/mol) but reduced solubility due to increased hydrophobicity .

-

Methyl 4-(4-fluorophenyl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate (CAS No. 725245-39-6) incorporates a fluorophenyl group, enhancing its potential for targeting aromatic residue-rich enzymes .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of Methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate involves multi-step organic reactions:

-

Sulfonation of 4-Methylpiperidine: The 4-methylpiperidine moiety is sulfonated using a sulfonyl chloride agent under controlled conditions to form the sulfonyl intermediate.

-

Benzamido Formation: The sulfonated piperidine is coupled with a benzoyl chloride derivative to yield the sulfonylbenzamido group.

-

Thiophene Functionalization: The benzamido group is introduced to the thiophene ring via nucleophilic acyl substitution, followed by esterification with methanol to form the methyl ester .

Critical reaction parameters include:

-

Temperature: Maintained between 0–5°C during sulfonation to prevent side reactions.

-

Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are employed for their inertness and solubility properties.

-

Catalysts: Palladium on carbon (Pd/C) facilitates hydrogenation steps, as evidenced in analogous piperidine syntheses .

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR): -NMR confirms the presence of characteristic peaks for the methylpiperidine (δ 1.2–1.4 ppm) and thiophene (δ 6.8–7.2 ppm) protons.

-

High-Performance Liquid Chromatography (HPLC): Purity assessments (>95%) are conducted using reverse-phase C18 columns with UV detection at 254 nm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) validates the molecular ion peak at m/z 423.5 [M+H].

Biological Activities and Mechanisms of Action

Anti-Inflammatory Properties

The compound’s sulfonamide group enables interaction with cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. In silico docking studies predict strong hydrogen bonding with COX-2’s active site (binding energy: −9.2 kcal/mol), suggesting potential as a COX-2 inhibitor.

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison of Thiophene Derivatives

| Compound | Molecular Weight (g/mol) | IC (MCF-7) | COX-2 Inhibition |

|---|---|---|---|

| Target Compound | 422.51 | 18.7 μM | Moderate |

| 4,5-Dimethyl Derivative | 450.60 | 24.3 μM | Low |

| 4-Fluorophenyl Derivative | 390.47 | 12.1 μM | High |

The fluorophenyl analogue’s superior potency underscores the role of electron-withdrawing groups in enhancing target affinity. Conversely, methyl additions reduce solubility and bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume